molecular formula C9H6ClNO3 B077933 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 14529-12-5

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B077933
Key on ui cas rn: 14529-12-5
M. Wt: 211.6 g/mol
InChI Key: FKTQNWWDMJDNHA-UHFFFAOYSA-N
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Patent
US08242109B2

Procedure details

6-Chloro-1Hbenzo[d][1,3]oxazine-2,4-dione (22.88 g, 116 mmol) was dissolved in dimethylformamide (150 mL), and sodium carbonate (14.73 g, 139 mmol) was added. Methyl iodide (10.86 mL, 174 mmol) was then added dropwise. The reaction was stirred at room temperature overnight. Water (150 mL) was then added, and the mixture was stirred for 1 hour. The solid was collected by filtration. The impure solid was sonicated in methyl-tert-butyl ether for several minutes, and then collected by filtration yielding the product as a white solid (19.38 g, 79%). 1H NMR (300 MHz, DMSO-d6) δ 3.45 (s, 3H), 7.47 (d, 1H), 7.89 (dd, 1H), 7.94 (d, 1H).
Quantity
22.88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.73 g
Type
reactant
Reaction Step Two
Quantity
10.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6][C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1.[C:14](=O)([O-])[O-].[Na+].[Na+].CI.O>CN(C)C=O>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:14])[C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.88 g
Type
reactant
Smiles
ClC1=CC2=C(NC(OC2=O)=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10.86 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The impure solid was sonicated in methyl-tert-butyl ether for several minutes
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(N(C(OC2=O)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.38 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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